3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1448078-57-6
VCID: VC4359982
InChI: InChI=1S/C21H21ClN4O3/c22-15-5-6-19(23-13-15)29-16-7-10-25(11-8-16)20(27)9-12-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-6,13-14,16H,7-12H2
SMILES: C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C21H21ClN4O3
Molecular Weight: 412.87

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

CAS No.: 1448078-57-6

Cat. No.: VC4359982

Molecular Formula: C21H21ClN4O3

Molecular Weight: 412.87

* For research use only. Not for human or veterinary use.

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one - 1448078-57-6

Specification

CAS No. 1448078-57-6
Molecular Formula C21H21ClN4O3
Molecular Weight 412.87
IUPAC Name 3-[3-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Standard InChI InChI=1S/C21H21ClN4O3/c22-15-5-6-19(23-13-15)29-16-7-10-25(11-8-16)20(27)9-12-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-6,13-14,16H,7-12H2
Standard InChI Key KHXACKTXJJAIEI-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, starting with readily available precursors. A common approach might include:

  • Formation of the Piperidine Intermediate: This involves synthesizing the piperidine ring through cyclization reactions.

  • Introduction of the Chloropyridine Moiety: This step involves nucleophilic substitution reactions to attach the chloropyridine group to the piperidine intermediate.

  • Coupling with Quinazolinone: The final step involves coupling the piperidine intermediate with a quinazolinone derivative under conditions that facilitate the formation of the desired product.

Potential Applications

Compounds with quinazolinone and piperidine moieties are often explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a chloropyridine group may enhance these properties due to its electronic effects and potential for further functionalization.

Research Findings and Biological Activities

While specific research findings on 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one are not available, related compounds have shown promise in various biological assays:

  • Antimicrobial Activity: Quinazolinone derivatives have been identified as effective against certain bacteria, including MRSA, by targeting cell-wall biosynthesis enzymes .

  • Anti-inflammatory and Anticancer Activities: Compounds with similar structures are often evaluated for these properties due to their ability to interact with enzymes and receptors involved in inflammation and cell proliferation.

Analytical Techniques

To confirm the structure and purity of such compounds, analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaPotential Applications
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-oneC19H21ClN2O2Antimicrobial, Anti-inflammatory
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanoneNot specifiedPharmaceutical Agent, Potential Anti-inflammatory
3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-oneNot specifiedAntibacterial, Targets MRSA

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